molecular formula C18H20N4O3 B2973979 N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921832-52-2

N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2973979
CAS No.: 921832-52-2
M. Wt: 340.383
InChI Key: LUXZNIXSGRJDCJ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a chemical compound of significant interest in medicinal chemistry research due to its pyrazolo[4,3-c]pyridine core. This scaffold is recognized as a privileged structure in drug discovery, appearing in several FDA-approved therapies and investigational compounds for a range of biological targets . Researchers are actively exploring derivatives of this structure for their potential in modulating various enzymatic pathways. The pyrazolo[4,3-c]pyridine skeleton is a key structural element in compounds investigated as carbonic anhydrase inhibitors . Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention . Inhibition of specific CA isoforms is a validated strategy for developing agents against conditions including but not limited to glaucoma, epilepsy, and cancer . Furthermore, the broader class of pyrazolopyridine derivatives has demonstrated a wide spectrum of pharmacological activities in scientific studies, including antimicrobial, anticancer, and anti-inflammatory properties, underscoring the versatility of this chemotype in early-stage research . The specific substitution pattern on this molecule, including the 3-methoxypropyl carboxamide side chain, offers researchers a key intermediate for further structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. This compound is provided for research use only to support these advanced investigative applications.

Properties

IUPAC Name

N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-21-11-14(17(23)19-9-6-10-25-2)16-15(12-21)18(24)22(20-16)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXZNIXSGRJDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps. One common synthetic route includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of the pyrazolo[4,3-c]pyridine scaffold, which can then be further modified to introduce the desired functional groups.

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-5-methyl-

Biological Activity

N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the class of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This molecular formula indicates the presence of functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds within this class have been reported to show activity against various pathogenic bacteria and fungi. In vitro tests demonstrated that certain derivatives possess a minimum inhibitory concentration (MIC) in the low micromolar range against strains such as Pseudomonas aeruginosa and Escherichia coli .

CompoundMIC (μM)Target Organism
3g0.21Pseudomonas aeruginosa
3g0.21Escherichia coli

Antitumor Activity

Pyrazolo[4,3-c]pyridines have also been investigated for their antitumor potential. Several studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, in vitro assays showed promising results in inhibiting the growth of specific cancer cell lines .

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of key enzymes involved in cellular processes. Notably, studies have shown that this compound can inhibit monoamine oxidase (MAO) and cholinesterase (AChE), which are crucial for neurotransmitter regulation . The inhibition constants (IC50 values) for these enzymes indicate a strong binding affinity:

EnzymeIC50 (μM)
MAO A1
AChE7

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. The analysis revealed that significant hydrogen bonding occurs at the active sites of enzymes like DNA gyrase and MurD, which are essential for bacterial cell wall synthesis .

In Vivo Studies

In vivo pharmacokinetic studies conducted on animal models demonstrated that compounds similar to this compound exhibit favorable absorption and distribution characteristics. These studies indicated low plasma exposure with high clearance rates while maintaining metabolic stability in liver microsomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

Pyrazolo[4,3-c]pyridine derivatives often vary at the 5-position, influencing physicochemical properties:

Compound Name 5-Substituent 7-Substituent Melting Point (°C) Yield (%) Molecular Formula Reference
Ethyl 5-methyl-3-oxo-2-phenyl-...carboxylate Methyl Ethyl ester 231–233 86 C₁₆H₁₅N₃O₅
Ethyl 5-(prop-1-yl)-3-oxo-2-phenyl-...carboxylate n-Propyl Ethyl ester 212–214 89 C₁₈H₁₉N₃O₃
Ethyl 5-(quinolin-3-yl)-3-oxo-2-phenyl-...carboxylate Quinolin-3-yl Ethyl ester 248–251 84 C₂₄H₁₈N₄O₃
Target Compound Methyl 3-Methoxypropyl carboxamide Not reported Not reported C₂₂H₂₄N₄O₃ (estimated)

Key Observations :

  • Alkyl vs. Aromatic Substituents: Longer alkyl chains (e.g., n-propyl) reduce melting points compared to methyl or aromatic groups (e.g., quinolinyl), likely due to decreased crystallinity .
  • Electron-Withdrawing Effects: The quinolinyl group enhances rigidity and π-stacking, elevating the melting point to 248–251°C .

Functional Group Variations at the 7-Position

The 7-position is critical for modulating solubility and bioactivity. Comparisons include:

Ester vs. Carboxamide Derivatives
  • Ethyl Ester Derivatives : Compounds like 6b (ethyl 5-methyl-3-oxo-2-phenyl-...carboxylate) exhibit moderate hydrophobicity, suitable for crystallographic studies .
  • Carboxamide Derivatives: 5-Ethyl-N-(3-methoxybenzyl)-...carboxamide (): Features a 3-methoxybenzyl group, with a molecular weight of 402.4 (C₂₃H₂₂N₄O₃). The benzyl group may enhance π-interactions but reduce solubility compared to alkyl chains .

Structural Analogues in Heterocyclic Chemistry

  • Triazolo[1,5-a]pyridines (): Compounds like 4d (2-(3-methoxyphenyl)-3,5-dihydro-7-(5-methylfuran-2-yl)-...) share fused bicyclic cores but differ in ring substitution patterns. Their melting points (213–215°C) and NMR profiles suggest distinct packing behaviors compared to pyrazolo[4,3-c]pyridines .
  • Thieno[2,3-b]pyridines (): Feature sulfur-containing heterocycles, often synthesized via palladium-catalyzed amination. These derivatives highlight the versatility of fused pyridine systems but lack direct structural overlap .

Critical Analysis of Data Gaps and Research Needs

  • Physical Properties : The target compound’s melting point, solubility, and stability remain unreported, limiting comparative assessments.
  • Biological Activity: No data on pharmacokinetics or target binding (e.g., enzyme inhibition) are available for the carboxamide derivatives.
  • Synthetic Optimization : and related studies lack details on reaction conditions for carboxamide formation, necessitating further methodological exploration.

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